![molecular formula C17H21N3O3S B2537400 N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1351614-52-2](/img/structure/B2537400.png)
N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a complex organic compound with a unique structure that includes a dimethylamino group, a thiophene ring, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various halides or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in binding to target molecules, while the hydroxypropyl chain may influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
- N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(furan-2-yl)propyl]ethanediamide
Uniqueness
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene ring and hydroxypropyl chain distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(23,14-5-4-10-24-14)11-18-15(21)16(22)19-12-6-8-13(9-7-12)20(2)3/h4-10,23H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKHYBWAZOJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
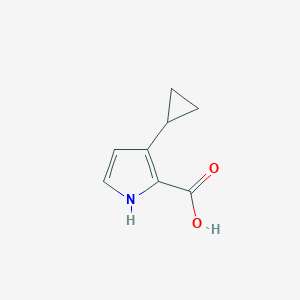
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
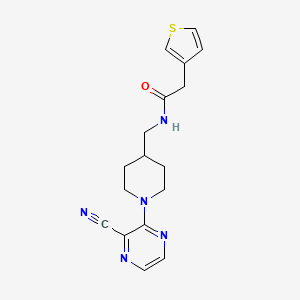
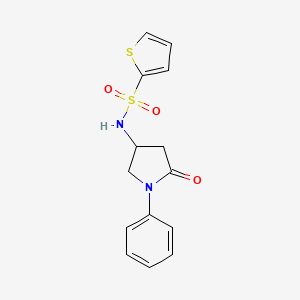
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)
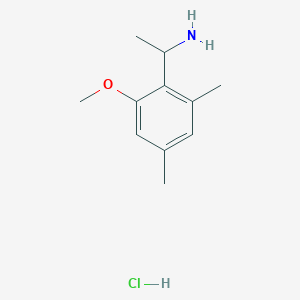
![2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2537332.png)
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2537334.png)
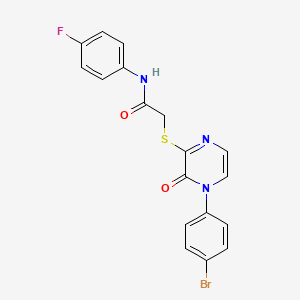
![N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)
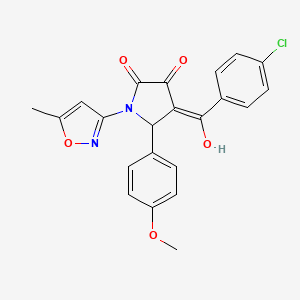
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)
